2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid
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Overview
Description
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms This particular compound is characterized by the presence of a pyridazinone ring substituted with a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid typically involves the reaction of 4-methyl-6-oxo-1,6-dihydropyridazine with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an aqueous or alcoholic medium. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine ring.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyridazine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid
- 6-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
- 1,6-dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid
Uniqueness
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyridazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1190392-15-4 |
---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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